molecular formula C3H5N3S2 B089280 4-Methyl-1,2,4-triazolidine-3,5-dithione CAS No. 13625-51-9

4-Methyl-1,2,4-triazolidine-3,5-dithione

Cat. No.: B089280
CAS No.: 13625-51-9
M. Wt: 147.2 g/mol
InChI Key: KNCMHNISYLPZBZ-UHFFFAOYSA-N
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Description

4-Methyl-1,2,4-triazolidine-3,5-dithione is a useful research compound. Its molecular formula is C3H5N3S2 and its molecular weight is 147.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Cyanoethylation Mechanism

    A study by Sinegibskaya et al. (1973) investigated the cyanoethylation of 4-amino-1,2,4-triazolidine-3,5-dithione, finding that one cyanoethyl group adds to the nitrogen atom and another to the sulfur atom of the thioamide groupings. This study provides insights into the reaction mechanism and is useful in understanding the chemical behavior of 4-Methyl-1,2,4-triazolidine-3,5-dithione (Sinegibskaya, Kovalev, & Postovskii, 1973).

  • Electrophilic Reactions and Transformation

    Bazavova et al. (2000) explored the reactions of 4-aryl-1,2,4-triazolidine-3,5-dithiones in alkaline medium, resulting in their conversion to 4-aryl-1,2,4-triazole-3,5-bis(sulfides). This indicates its reactivity and potential in synthesizing new compounds (Bazavova, Britsun, Esipenko, Neplyuev, & Lozinsky, 2000).

  • Alkaline Condition Cyclization

    Altland and Graham (1978) found that under alkaline conditions, 1-alkyl-thiocarbamoyl-3-thiosemicarbazides form 4-alkyl-1,2,4-triazolidine-3,5-dithiones, revealing its behavior under different pH conditions (Altland & Graham, 1978).

  • Phytotoxic Activities

    A study by Iida et al. (1995) synthesized various 4-aryl-1,2,4-triazolidine-3,5-dithiones and investigated their phytotoxic activities, showing significant herbicidal action (Iida, Senoo, Sato, Nicolaus, Wakabayashi, & Böger, 1995).

  • Corrosion Inhibition

    Lagrenée et al. (2002) examined the efficiency of a triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, as a corrosion inhibitor for mild steel in acidic media, indicating the potential of related compounds in material protection (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).

  • Synthesis of Multifunctionalized Compounds

    Wang et al. (2006) reported the synthesis of multifunctionalized 1,2,4-triazolidines via a ruthenium porphyrin-catalyzed three-component coupling reaction, which is useful in the creation of complex organic compounds (Wang, Xu, Liu, Wong, & Che, 2006).

Properties

IUPAC Name

4-methyl-1,2,4-triazolidine-3,5-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S2/c1-6-2(7)4-5-3(6)8/h1H3,(H,4,7)(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCMHNISYLPZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)NNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00159749
Record name 4-Methyl-1,2,4-triazolidine-3,5-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13625-51-9
Record name 4-Methyl-1,2,4-triazolidine-3,5-dithione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13625-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-4H-1,2,4-triazole-3,5-dithiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013625519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyl-1,2,4-triazolidine-3,5-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00159749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,2,4-triazolidine-3,5-dithione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHYL-4H-1,2,4-TRIAZOLE-3,5-DITHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91TK6UD8X5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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